molecular formula C18H19N3O3 B4699771 2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol

2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol

Cat. No. B4699771
M. Wt: 325.4 g/mol
InChI Key: VXDXBOOZVCOJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential as an anticancer drug due to its ability to inhibit the growth and proliferation of cancer cells. In

Mechanism of Action

2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol targets the EGFR tyrosine kinase, which is a receptor that is overexpressed in many types of cancer. EGFR activation leads to the activation of downstream signaling pathways that promote cell growth and proliferation. 2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol binds to the ATP-binding site of the EGFR tyrosine kinase, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the formation of new blood vessels that supply nutrients to tumors. 2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol is a potent and selective inhibitor of the EGFR tyrosine kinase, making it a valuable tool for studying EGFR signaling pathways in cancer cells. However, its low solubility in aqueous solutions can make it difficult to use in certain experimental setups. Additionally, 2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

Future research on 2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol could focus on improving its solubility and stability, as well as developing more effective delivery methods. 2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol could also be studied in combination with other targeted therapies to improve its effectiveness in cancer treatment. Finally, 2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol could be studied in the context of personalized medicine, where its effectiveness could be evaluated in individual patients based on their specific genetic and molecular profiles.

Scientific Research Applications

2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. 2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol has also been shown to enhance the effectiveness of other anticancer drugs, such as cisplatin and paclitaxel, in combination therapy.

properties

IUPAC Name

2-methoxy-6-[4-(2-methoxyethylamino)quinazolin-2-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-23-11-10-19-17-12-6-3-4-8-14(12)20-18(21-17)13-7-5-9-15(24-2)16(13)22/h3-9,22H,10-11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDXBOOZVCOJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC2=CC=CC=C21)C3=C(C(=CC=C3)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol
Reactant of Route 2
Reactant of Route 2
2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol
Reactant of Route 3
2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol
Reactant of Route 4
Reactant of Route 4
2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol
Reactant of Route 5
2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol
Reactant of Route 6
2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.